N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Description
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group at the 4-position and a pyridine-4-carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-12-4-2-1-3-11(12)13-9-21-15(18-13)19-14(20)10-5-7-17-8-6-10/h1-9H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCHZJVZTOXQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by coupling reactions to introduce the pyridine and carboxamide functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially modulating enzyme activity or receptor function. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins may contribute to its biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related thiazole-carboxamide derivatives:
Key Structural Differences and Implications
Morpholinoacetamide () replaces pyridine-4-carboxamide, introducing a polar morpholine ring that may alter solubility and target selectivity .
Carboxamide Moieties :
- Pyridine-4-carboxamide (target compound and 794558-37-5) provides a planar aromatic system conducive to π-π stacking in enzyme active sites, whereas acetamide (Compound 6a) lacks this feature but retains hydrogen-bonding capability .
Biological Activity Trends: COX Inhibition: Compound 6a’s non-selectivity vs. 6b’s COX-2 selectivity highlights the critical role of substituents. The target compound’s 2-chlorophenyl group may favor hydrophobic interactions similar to 6a, but its pyridine carboxamide could enhance binding specificity .
Research Findings and Mechanistic Insights
- Enzyme Binding : Molecular docking studies of thiazole analogs (e.g., Compound 5a in ) suggest that hydrophobic interactions dominate binding to 15-LOX, while hydrogen bonds with carboxamide groups stabilize enzyme-ligand complexes .
- Synthetic Accessibility: The target compound’s purity (95% in ’s morpholinoacetamide analog) indicates robust synthetic routes for such derivatives, though pyridine-4-carboxamide variants may require optimized coupling conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
